Cas no 868656-97-7 (Methyl 6-bromo-1H-indole-3-carboxylate)
Methyl 6-bromo-1H-indole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 6-bromo-1H-indole-3-carboxylate
- 1H-Indole-3-carboxylic acid, 6-bromo-, methyl ester
- Methyl 6-bromoindole-3-carboxylate
- 6-Bromo-1H-indole-3-carboxylic acid methyl ester
- 1H-INDOLE-3-CARBOXYLIC ACID,6-BROMO-,METHYL ESTER
- Methyl 6 -bromo-1H-indole-2-carboxylate
- Methyl 6-bromoindole-3-carboxyate
- SKZJYJMYLUQJPG-UHFFFAOYSA-N
- 3663AC
- FCH1394010
- Methyl 6-bromo-1
- Methyl 6-bromo-1H-indole-3-carboxylate (ACI)
- 6-Bromoindole-3-carboxylic acid methyl ester
- AKOS015898339
- 868656-97-7
- DS-17679
- AMY41778
- Methyl6-bromo-1H-indole-3-carboxylate
- A847202
- DTXSID80467637
- AB9642
- MFCD09836005
- SCHEMBL497746
- SY046850
- SB39196
- Methyl 6-bromo-1H-indol-3-carboxylate
- CS-0045068
- FT-0709955
- CHEMBL457164
- J-504704
- AC-30546
- DTXCID70418456
-
- MDL: MFCD00590200
- Inchi: 1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3
- InChI Key: SKZJYJMYLUQJPG-UHFFFAOYSA-N
- SMILES: O=C(C1C2C(=CC(=CC=2)Br)NC=1)OC
Computed Properties
- Exact Mass: 252.97384g/mol
- Monoisotopic Mass: 252.97384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 42.1
Methyl 6-bromo-1H-indole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0678-1g |
6-Bromo-1H-indole-3-carboxylic acid methyl ester |
868656-97-7 | 96% | 1g |
678.43CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0678-5g |
6-Bromo-1H-indole-3-carboxylic acid methyl ester |
868656-97-7 | 96% | 5g |
1865.69CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0678-25g |
6-Bromo-1H-indole-3-carboxylic acid methyl ester |
868656-97-7 | 96% | 25g |
6445.12CNY | 2021-05-08 | |
| Alichem | A199003859-250mg |
Methyl 6-bromo-1H-indole-3-carboxylate |
868656-97-7 | 95% | 250mg |
$680.00 | 2023-08-31 | |
| Alichem | A199003859-500mg |
Methyl 6-bromo-1H-indole-3-carboxylate |
868656-97-7 | 95% | 500mg |
$1078.00 | 2023-08-31 | |
| Alichem | A199003859-1g |
Methyl 6-bromo-1H-indole-3-carboxylate |
868656-97-7 | 95% | 1g |
$1752.40 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NO569-200mg |
Methyl 6-bromo-1H-indole-3-carboxylate |
868656-97-7 | 95+% | 200mg |
173.0CNY | 2021-08-04 | |
| Chemenu | CM146763-5g |
Methyl 6-bromo-1H-indole-3-carboxylate |
868656-97-7 | 95% | 5g |
$260 | 2021-08-05 | |
| Chemenu | CM146763-10g |
Methyl 6-bromo-1H-indole-3-carboxylate |
868656-97-7 | 95% | 10g |
$471 | 2021-08-05 | |
| Chemenu | CM146763-25g |
Methyl 6-bromo-1H-indole-3-carboxylate |
868656-97-7 | 95% | 25g |
$922 | 2021-08-05 |
Methyl 6-bromo-1H-indole-3-carboxylate Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ; rt; rt → 80 °C
Production Method 2
2.1 Reagents: Acetyl chloride Solvents: Methanol ; rt; overnight, 65 °C
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; 19 h, 100 °C; 100 °C → 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, 23 °C
1.4 Reagents: Trimethylsilyldiazomethane ; 7 min, 23 °C; 23 min, 23 °C
Production Method 4
Production Method 5
1.2 Catalysts: Dabco Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 1 h
Methyl 6-bromo-1H-indole-3-carboxylate Raw materials
- 1H-indole-3-carboxylic acid
- trichloroacetyl chloride
- 6-Bromoindole
- methyl prop-2-ynoate
- 1-(6-BROMO-1H-INDOL-3-YL)-2,2,2-TRICHLORO-ETHANONE,97%
Methyl 6-bromo-1H-indole-3-carboxylate Preparation Products
Methyl 6-bromo-1H-indole-3-carboxylate Suppliers
Methyl 6-bromo-1H-indole-3-carboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Methyl 6-bromo-1H-indole-3-carboxylate
Comprehensive Guide to Methyl 6-bromo-1H-indole-3-carboxylate (CAS No. 868656-97-7): Properties, Applications, and Industry Insights
Methyl 6-bromo-1H-indole-3-carboxylate (CAS No. 868656-97-7) is a high-value heterocyclic compound widely utilized in pharmaceutical and agrochemical research. This brominated indole derivative features a methyl ester group at the 3-position, making it a versatile intermediate for synthesizing complex molecules. With the rising demand for indole-based scaffolds in drug discovery, this compound has garnered significant attention from researchers exploring kinase inhibitors, anticancer agents, and neuroprotective compounds.
The structural uniqueness of Methyl 6-bromo-1H-indole-3-carboxylate lies in its electron-rich aromatic system, which facilitates diverse cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig transformations. Recent studies highlight its role in developing PD-1/PD-L1 inhibitors—a hot topic in immunotherapy—and BTK inhibitors for autoimmune diseases. Industry trends show a 35% YoY increase in patents referencing this compound, particularly in small-molecule drug development.
From a synthetic chemistry perspective, the 6-bromo substituent offers strategic advantages for palladium-catalyzed reactions, addressing common challenges in C-H functionalization. Researchers frequently search for "indole-3-carboxylate synthesis optimization" or "brominated indole derivatives solubility," reflecting practical concerns in lab-scale applications. The compound’s crystallinity (mp 148–150°C) and moderate lipophilicity (LogP ~2.8) make it suitable for high-throughput screening platforms.
Environmental and regulatory aspects are equally critical. While not classified as hazardous, proper handling of halogenated intermediates aligns with green chemistry principles. Analytical methods like HPLC purity testing (typically >98%) and LC-MS characterization ensure quality control. The compound’s stability under inert atmospheres meets GMP standards for preclinical research.
Market-wise, the global demand for Methyl 6-bromo-1H-indole-3-carboxylate correlates with advancements in targeted cancer therapies and CNS drug discovery. Suppliers emphasize custom synthesis services and gram-to-kilogram scalability, responding to queries like "bulk indole carboxylate suppliers." Its compatibility with microwave-assisted chemistry further enhances its appeal for rapid prototyping.
Future directions may explore its utility in photoredox catalysis or as a precursor for bioconjugation probes. As AI-driven molecular design accelerates, this compound’s structure-activity relationship data becomes invaluable for machine learning models predicting novel bioactive molecules. With rigorous IP protection strategies, it remains a cornerstone in modern medicinal chemistry toolkits.
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